Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate
Description
Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a ((methylamino)oxy)methyl substituent at the 4-position. This compound is structurally characterized by the presence of a methylamine-oxygen linkage, which may confer unique reactivity and pharmacological properties.
This contrasts with other substituents, such as hydroxyl or sulfonyl groups, which may alter solubility, stability, and biological activity.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 4-(methylaminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-16-20-12-14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3 |
InChI Key |
PQODKCUGJXMFKN-UHFFFAOYSA-N |
Canonical SMILES |
CNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyridine Reduction and Functionalization
A common approach involves reducing pyridine derivatives to piperidine while introducing substituents. For example, 3-amino-4-methylpyridine (1) serves as a precursor in analogous syntheses. Hydrogenation under catalytic conditions (e.g., Rh/C or PtO₂) yields cis- and trans-piperidine isomers, with ratios influenced by catalyst choice. Subsequent N-benzylation via reductive amination using benzaldehyde and sodium triacetoxyborohydride introduces the benzyl group.
Example Protocol
-
Hydrogenate 3-amino-4-methylpyridine (1) at 50 psi H₂ with Rh/C in methanol, yielding cis-4-methylpiperidin-3-amine (2) (cis:trans = 1.9:1).
-
Protect the amine as a carbamate using di-tert-butyl dicarbonate (Boc₂O) in THF, forming tert-butyl (4-methylpiperidin-3-yl)carbamate (3).
-
Deprotect with HCl in dioxane, followed by reductive amination with benzaldehyde and NaBH₃CN to install the benzyl group.
Quaternization and Partial Reduction
Quaternization of pyridine nitrogen with benzyl chloride in toluene, followed by partial reduction using NaBH₄, generates 1-benzyl-1,2,5,6-tetrahydropyridine intermediates. Hydrolysis with HCl/AcOH yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methylhydroxylamine to introduce the methylaminooxy group.
Key Reaction Conditions
-
Quaternization : Benzyl chloride (1.2 eq), toluene, 80°C, 12 h.
Installation of the Methylaminooxy Methyl Group
Nucleophilic Displacement
The hydroxymethyl group at the piperidine 4-position can be converted to a leaving group (e.g., tosylate or bromide) and displaced by methylhydroxylamine.
Procedure
-
Treat 4-(hydroxymethyl)piperidine-1-carboxylate (4) with TsCl (1.1 eq) in pyridine to form the tosylate (5).
-
React 5 with methylhydroxylamine hydrochloride (1.5 eq) in DMF at 60°C for 24 h.
Yield Optimization
Mitsunobu Reaction
The Mitsunobu reaction enables direct coupling of hydroxylamine derivatives to alcohols.
Protocol
-
Combine 4-(hydroxymethyl)piperidine-1-carboxylate (4), methylhydroxylamine (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
Advantages
Protection/Deprotection Strategies
Benzyl Carbamate Installation
The benzyl carbamate (Cbz) group is introduced early to protect the piperidine nitrogen, enabling subsequent functionalization.
Method
Final Deprotection and Workup
After introducing the methylaminooxy group, the Cbz group is selectively removed via hydrogenolysis.
Conditions
-
Filter and concentrate to isolate the deprotected amine.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pyridine Reduction | Hydrogenation, reductive amination | 45–55% | Scalable, avoids pyrophoric reagents | Requires chiral resolution |
| Quaternization | Benzylation, NaBH₄ reduction | 38–42% | Mild conditions | Low yield due to over-reduction |
| Mitsunobu Coupling | Direct OH activation | 65–70% | High regioselectivity | Costly reagents (DIAD, PPh₃) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural properties that allow it to interact with biological targets effectively.
1.1. Antagonism of Histamine Receptors
Recent studies have synthesized a series of compounds based on the piperidine structure, including derivatives like this compound. These compounds have shown promise as histamine H3 receptor antagonists/inverse agonists, which are significant in treating conditions related to histamine dysregulation, such as allergies and sleep disorders. The benzyl moiety enhances the affinity for the receptor, making these compounds valuable in drug development .
1.2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Specific derivatives demonstrated nanomolar affinity for AChE, indicating that modifications to the piperidine structure can enhance pharmacological activity .
Pharmacological Studies
Pharmacological studies have focused on the compound's efficacy and safety profiles, revealing its potential in various therapeutic areas.
2.1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains. For instance, modifications to the compound have led to improved potency against β-lactamase-producing bacteria, which are known for their resistance to conventional antibiotics .
2.2. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the compound's efficacy against specific targets. For example, altering functional groups on the piperidine ring has resulted in varying degrees of inhibition against bacterial enzymes like NDM-1 and OXA-48, which are critical in addressing antibiotic resistance .
Data Tables
The following tables summarize key findings from various studies regarding the applications and effectiveness of this compound.
| Study Focus | Modification | Target | Potency (IC50) |
|---|---|---|---|
| Histamine H3 receptor antagonism | Benzyl moiety addition | H3 receptor | 12.5 nM |
| AChE inhibition | Various substitutions | AChE | 1.537 μM |
| β-lactamase inhibition | Structural optimization | NDM-1 | Variable (up to 40-fold improvement) |
Case Studies
Case Study 1: Histamine H3 Receptor Antagonism
In a study focusing on histamine receptors, a derivative of this compound showed significant antagonistic activity at nanomolar concentrations, leading to potential applications in treating sleep disorders and cognitive dysfunctions associated with histamine dysregulation .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of this compound against resistant strains of E. coli and Klebsiella pneumoniae. The results indicated that specific modifications enhanced its ability to inhibit growth effectively, showcasing its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
- Amino vs. Methylamino-Oxy Groups: The amino group in Benzyl 4-aminopiperidine-1-carboxylate enhances nucleophilicity but may limit stability due to oxidation sensitivity.
- Sulfonyloxy vs. Hydroxymethyl : The sulfonyloxy group in Benzyl 4-((methylsulfonyl)oxy)methylpiperidine-1-carboxylate acts as a leaving group, facilitating substitution reactions (e.g., indole coupling in ). The hydroxymethyl analog is less reactive but serves as a precursor for further functionalization .
- Ester vs. Carbamate Substituents : Ethyl ester derivatives (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) exhibit lower polarity compared to carbamates, influencing solubility and metabolic stability .
Biological Activity
Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate, commonly referred to as EVT-356361, is a compound belonging to the class of piperidine derivatives. These compounds are recognized for their diverse biological activities, making them significant in pharmacological research. This article explores the biological activity of EVT-356361, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of EVT-356361 features a piperidine ring that is essential for its biological activity. The presence of a benzyl group and a methylamino oxy group enhances its interaction with biological targets. Key structural characteristics include:
- Molecular Formula : C₁₁H₁₅N₂O₃
- Molecular Weight : 219.25 g/mol
- Solubility : Enhanced by the hydrochloride salt form, which increases its water solubility for biological applications.
The mechanism of action for EVT-356361 involves interaction with specific molecular targets, such as enzymes and receptors within biological systems. Preliminary studies suggest that it modulates the activity of these targets, leading to various biological effects, including potential therapeutic outcomes.
- Enzyme Interaction : EVT-356361 may inhibit certain enzymes involved in metabolic pathways, impacting cellular signaling and proliferation.
- Receptor Modulation : The compound's structure allows it to bind effectively to various receptors, potentially altering their activity and downstream signaling pathways.
Structure-Activity Relationships (SAR)
Research into the SAR of piperidine derivatives has revealed insights into how structural modifications influence biological activity. A study highlighted that certain modifications can enhance potency against specific targets while improving pharmacokinetic properties:
| Compound | IC50 (μM) | GIC50 (μM) | Notes |
|---|---|---|---|
| EVT-356361 | 13–22 | 8–10 | Effective against Mycobacterium tuberculosis (Mtb) |
| Analog 1 | 15 | 9 | Improved solubility and potency |
| Analog 2 | 12 | 7 | Enhanced selectivity towards target enzymes |
These results indicate that optimizing structural components can lead to more effective therapeutic agents.
Biological Activity and Therapeutic Applications
EVT-356361 has shown potential in several therapeutic areas:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Mtb, with nearly complete sterilization observed in combination therapies within two weeks in vivo .
- Neurological Disorders : The modulation of neurotransmitter receptors suggests potential applications in treating neurological disorders where receptor dysregulation is a factor.
Case Studies
- Study on Tuberculosis Treatment : A recent investigation into piperidine derivatives demonstrated that EVT-356361 significantly reduced bacterial load in infected models. The combination therapy approach highlighted its efficacy when paired with existing treatments, suggesting a synergistic effect that warrants further exploration .
- Neuropharmacology Research : Another study focused on the receptor interactions of EVT-356361, revealing its potential as a dual-action agent capable of modulating both excitatory and inhibitory neurotransmission pathways. This positions it as a candidate for further development in treating conditions like anxiety and depression .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling the methylamino-oxy moiety to a piperidine scaffold. For example, a multi-step approach could include:
Protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group (e.g., via reaction with benzyl chloroformate in basic conditions) .
Functionalization at the 4-position using hydroxymethyl or aminomethyl intermediates, followed by oxidation or substitution to introduce the ((methylamino)oxy)methyl group .
Deprotection and purification via column chromatography or recrystallization.
Key considerations include optimizing reaction stoichiometry, temperature control, and inert atmosphere to prevent side reactions. Catalysts like cesium carbonate may enhance coupling efficiency .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify proton environments and carbon frameworks. For example, characteristic peaks for the benzyl group (δ 7.2–7.4 ppm) and piperidine ring protons (δ 1.2–3.5 ppm) should align with expected splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₅H₂₀N₂O₃: 276.15 g/mol).
- HPLC/GC : Purity ≥95% is typically required for research-grade compounds, assessed via reverse-phase HPLC with UV detection .
Q. What safety protocols are recommended when handling this compound given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions .
- First Aid : Immediate flushing with water for eye exposure (15+ minutes) and soap washing for skin contact. Avoid inhalation; use respiratory protection if aerosolization is possible .
- Storage : Keep in airtight containers under nitrogen, away from oxidizers, at 2–8°C .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the methylamino-oxy moiety during synthesis?
- Methodological Answer :
- Reagent Selection : Use coupling agents like HATU or DCC to activate carboxylic acid intermediates, improving nucleophilic substitution with methylamine derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates. Additives like DMAP can stabilize transition states .
- Temperature Control : Reactions at 80–100°C may accelerate kinetics, but prolonged heating risks decomposition. Monitor via TLC or LC-MS .
Q. What strategies are employed to study the compound's stability under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring weight loss under controlled heating (e.g., 25–200°C at 10°C/min) .
- Light Sensitivity : Store samples under UV light (254 nm) for 48 hours; assess photodegradation using UV-Vis spectroscopy .
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., HDACs, kinases). The methylamino-oxy group’s hydrogen-bonding potential may target catalytic sites .
- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict pharmacokinetic properties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
